molecular formula C12H13NO2 B8158895 3-Ethynyl-N-(2-methoxyethyl)-benzamide

3-Ethynyl-N-(2-methoxyethyl)-benzamide

Cat. No.: B8158895
M. Wt: 203.24 g/mol
InChI Key: LMFKCISKQKQVFF-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(2-methoxyethyl)-benzamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an ethynyl group attached to the benzene ring and a methoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N-(2-methoxyethyl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethynylaniline and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for quality control and product characterization to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N-(2-methoxyethyl)-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The ethynyl and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Ethynyl-N-(2-methoxyethyl)-benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Ethynyl-N-(2-methoxyethyl)-benzamide involves its interaction with specific molecular targets and pathways. The ethynyl and methoxyethyl groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-N-(2-methylpropyl)-benzamide
  • 3-Ethynyl-N-(2-ethyl)-benzamide

Uniqueness

3-Ethynyl-N-(2-methoxyethyl)-benzamide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

3-ethynyl-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10-5-4-6-11(9-10)12(14)13-7-8-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKCISKQKQVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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